molecular formula C17H11F3N2O2 B15159673 1H-Isoindole-1,3(2H)-dione, 2-[2-[4-(trifluoromethyl)phenyl]-1-aziridinyl]- CAS No. 682808-48-6

1H-Isoindole-1,3(2H)-dione, 2-[2-[4-(trifluoromethyl)phenyl]-1-aziridinyl]-

Cat. No.: B15159673
CAS No.: 682808-48-6
M. Wt: 332.28 g/mol
InChI Key: CFRHGAFBMMVLKE-UHFFFAOYSA-N
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Description

1H-Isoindole-1,3(2H)-dione, 2-[2-[4-(trifluoromethyl)phenyl]-1-aziridinyl]- is a complex organic compound that features a unique combination of an isoindole core and an aziridine ring substituted with a trifluoromethylphenyl group

Preparation Methods

The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-[2-[4-(trifluoromethyl)phenyl]-1-aziridinyl]- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoindole Core: This can be achieved through the cyclization of appropriate precursors under specific conditions, often involving catalysts such as rhodium.

    Introduction of the Aziridine Ring: The aziridine ring can be introduced via aziridination reactions, where a suitable aziridine precursor reacts with the isoindole core.

    Substitution with Trifluoromethylphenyl Group:

Industrial production methods may involve optimizing these steps to increase yield and reduce costs, often using continuous flow reactors and advanced catalytic systems .

Chemical Reactions Analysis

1H-Isoindole-1,3(2H)-dione, 2-[2-[4-(trifluoromethyl)phenyl]-1-aziridinyl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, often using reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the trifluoromethylphenyl group can be replaced with other substituents under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1H-Isoindole-1,3(2H)-dione, 2-[2-[4-(trifluoromethyl)phenyl]-1-aziridinyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-[2-[4-(trifluoromethyl)phenyl]-1-aziridinyl]- involves its interaction with specific molecular targets. The aziridine ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The trifluoromethyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with lipid membranes and proteins .

Comparison with Similar Compounds

Similar compounds to 1H-Isoindole-1,3(2H)-dione, 2-[2-[4-(trifluoromethyl)phenyl]-1-aziridinyl]- include:

    1H-Isoindole-1,3(2H)-dione derivatives: These compounds share the isoindole core but differ in their substituents.

    Aziridine derivatives: Compounds with aziridine rings but different substituents.

    Trifluoromethylphenyl derivatives: Compounds with the trifluoromethylphenyl group but different core structures.

The uniqueness of 1H-Isoindole-1,3(2H)-dione, 2-[2-[4-(trifluoromethyl)phenyl]-1-aziridinyl]- lies in its combination of these three structural features, which confer distinct chemical and biological properties .

Properties

CAS No.

682808-48-6

Molecular Formula

C17H11F3N2O2

Molecular Weight

332.28 g/mol

IUPAC Name

2-[2-[4-(trifluoromethyl)phenyl]aziridin-1-yl]isoindole-1,3-dione

InChI

InChI=1S/C17H11F3N2O2/c18-17(19,20)11-7-5-10(6-8-11)14-9-21(14)22-15(23)12-3-1-2-4-13(12)16(22)24/h1-8,14H,9H2

InChI Key

CFRHGAFBMMVLKE-UHFFFAOYSA-N

Canonical SMILES

C1C(N1N2C(=O)C3=CC=CC=C3C2=O)C4=CC=C(C=C4)C(F)(F)F

Origin of Product

United States

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